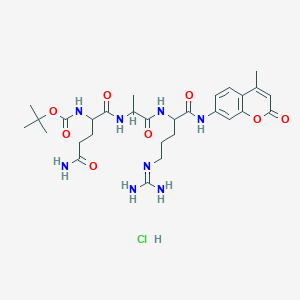
Boc-Gln-Ala-Arg-AMC.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Gln-Ala-Arg-AMC hydrochloride is a fluorogenic substrate commonly used in biochemical assays. It is particularly utilized for detecting the activity of trypsin and measuring the proteolytic activity of TMPRSS2 (transmembrane protease, serine 2) . The compound releases a fluorescent group, 7-amino-4-methylcoumarin (AMC), upon enzymatic cleavage, making it a valuable tool in various research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gln-Ala-Arg-AMC hydrochloride involves the stepwise assembly of the peptide chain followed by the attachment of the AMC group. The process typically starts with the protection of the amino acids using tert-butoxycarbonyl (Boc) groups. The protected amino acids are then coupled sequentially using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the AMC group is attached to the C-terminal arginine residue. Finally, the Boc protecting groups are removed, and the peptide is converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of Boc-Gln-Ala-Arg-AMC hydrochloride follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Gln-Ala-Arg-AMC hydrochloride primarily undergoes enzymatic cleavage reactions. The compound is a substrate for serine proteases like trypsin and TMPRSS2, which cleave the peptide bond, releasing the fluorescent AMC group .
Common Reagents and Conditions
The enzymatic reactions involving Boc-Gln-Ala-Arg-AMC hydrochloride typically occur under physiological conditions (pH 7.4, 37°C) in the presence of the target protease. Common reagents include buffer solutions such as phosphate-buffered saline (PBS) and enzyme inhibitors to control the reaction .
Major Products
The major product formed from the enzymatic cleavage of Boc-Gln-Ala-Arg-AMC hydrochloride is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence .
Applications De Recherche Scientifique
Boc-Gln-Ala-Arg-AMC hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
Boc-Gln-Ala-Arg-AMC hydrochloride exerts its effects through enzymatic cleavage by serine proteases. The compound contains a peptide sequence recognized by these enzymes. Upon cleavage, the non-fluorescent substrate releases the fluorescent AMC group, which can be quantitatively measured. This mechanism allows researchers to monitor enzyme activity and screen for potential inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cbz-D-Arg-Gly-Arg-AMC: Another fluorogenic substrate for serine proteases.
Cbz-D-Arg-Pro-Arg-AMC: Used in similar enzymatic assays.
Boc-Leu-Gly-Arg-AMC: A substrate for various proteases.
Ac-Val-Arg-Pro-Arg-AMC: Utilized in protease activity assays.
Uniqueness
Boc-Gln-Ala-Arg-AMC hydrochloride is unique due to its specific peptide sequence, which makes it a preferred substrate for trypsin and TMPRSS2. Its high sensitivity and specificity in detecting proteolytic activity make it a valuable tool in both basic and applied research .
Propriétés
IUPAC Name |
tert-butyl N-[5-amino-1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N8O8.ClH/c1-15-13-23(39)44-21-14-17(8-9-18(15)21)35-26(42)19(7-6-12-33-27(31)32)36-24(40)16(2)34-25(41)20(10-11-22(30)38)37-28(43)45-29(3,4)5;/h8-9,13-14,16,19-20H,6-7,10-12H2,1-5H3,(H2,30,38)(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H4,31,32,33);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJANUSPBJOFUEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43ClN8O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B12099681.png)
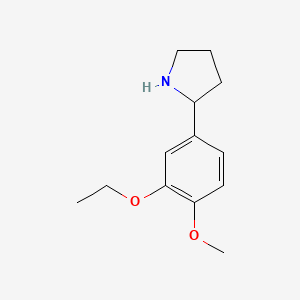
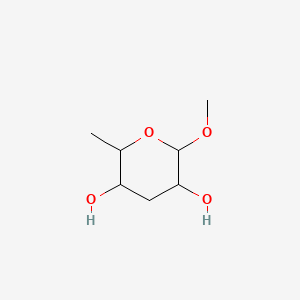

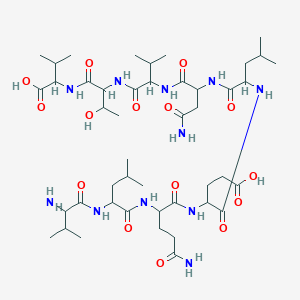
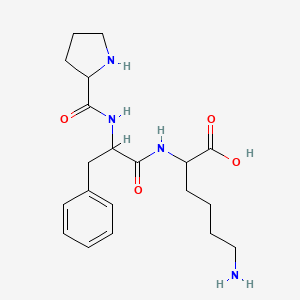
![1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12099706.png)

![7-Bromo-5-fluoro-2-methylbenzo[d]oxazole](/img/structure/B12099730.png)

